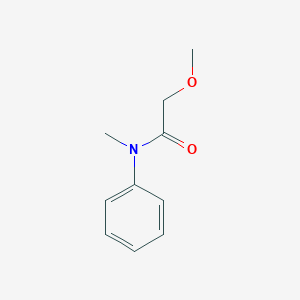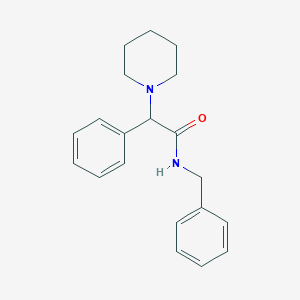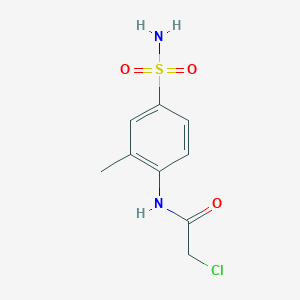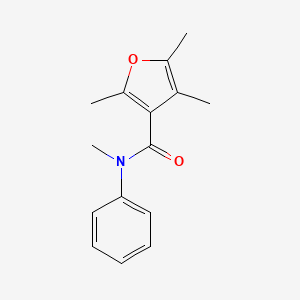
ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate, commonly known as ethyl cyanoacrylate, is a colorless liquid that is widely used in various fields, including medicine, dentistry, and industry. Ethyl cyanoacrylate is a type of cyanoacrylate ester, which is a family of fast-acting adhesives that are known for their strong bonding properties.
Mecanismo De Acción
The mechanism of action of ethyl cyanoacrylate involves the polymerization of the monomer to form a long-chain polymer. When ethyl cyanoacrylate comes into contact with moisture, it rapidly polymerizes to form a strong, durable bond. The polymerization reaction is exothermic and generates heat, which can cause tissue damage if not carefully controlled.
Biochemical and Physiological Effects:
Ethyl cyanoacrylate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. However, the use of ethyl cyanoacrylate in vivo can cause tissue damage if not carefully controlled. Ethyl cyanoacrylate has also been shown to have antimicrobial properties, which can be beneficial in preventing infection in surgical wounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl cyanoacrylate in lab experiments is its fast-acting nature. Ethyl cyanoacrylate can rapidly bond to a variety of surfaces, making it ideal for applications where a strong, durable bond is required. However, the use of ethyl cyanoacrylate in lab experiments can be limited by its sensitivity to moisture. Ethyl cyanoacrylate should be stored in a dry environment to prevent premature polymerization.
Direcciones Futuras
There are several future directions for the use of ethyl cyanoacrylate in scientific research. One area of interest is the development of new formulations of ethyl cyanoacrylate that can be used in tissue engineering applications. Another area of interest is the use of ethyl cyanoacrylate in drug delivery systems, where the adhesive properties of ethyl cyanoacrylate can be used to deliver drugs to specific sites in the body. Additionally, the use of ethyl cyanoacrylate in 3D printing applications is an area of active research, where the adhesive properties of ethyl cyanoacrylate can be used to create complex structures.
Métodos De Síntesis
The synthesis of ethyl cyanoacrylate involves the reaction between ethyl cyanoacetate and formaldehyde in the presence of a basic catalyst such as sodium hydroxide. The reaction proceeds via a condensation reaction, which results in the formation of ethyl cyanoacrylate and water. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted byproducts.
Aplicaciones Científicas De Investigación
Ethyl cyanoacrylate has a wide range of applications in scientific research. One of the most common uses of ethyl cyanoacrylate is as a tissue adhesive. Ethyl cyanoacrylate has been shown to be an effective alternative to traditional sutures in various surgical procedures, including wound closure, skin grafting, and vascular surgery. Ethyl cyanoacrylate is also used in the field of dentistry as a dental adhesive for bonding restorative materials to teeth.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-16-11(15)8(6-12)7-13-10(14)9-4-3-5-17-9/h3-5,7H,2H2,1H3,(H,13,14)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYRWDFWONJEBX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)C1=CC=CO1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC(=O)C1=CC=CO1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)







